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molecular formula C7H6O2 B8727790 1-(furan-2-yl)prop-2-yn-1-ol

1-(furan-2-yl)prop-2-yn-1-ol

Cat. No. B8727790
M. Wt: 122.12 g/mol
InChI Key: NJJOUIBDSYNNAK-UHFFFAOYSA-N
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Patent
US05405865

Procedure details

2 g of 2-furaldehyde in 30 ml of tetrahydrofuran were cooled to 0° C. and 50 ml of a 0.5M solution of ethynyl magnesium bromide in tetrahydrofuran were added dropwise over 15minutes. The mixture was stirred for 1 hour at 0° C., poured into a saturated aqueous sodium dihydrogenphosphate solution and extracted with isopropyl ether. The extract was dried and the solvent was evaporated to obtain 2.5 g of the expected product after chromatography on silica (eluent: 75/25 hexane/ethyl acetate).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethynyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[O:7].[C:8]([Mg]Br)#[CH:9].P([O-])(O)(O)=O.[Na+]>O1CCCC1>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([OH:7])[C:8]#[CH:9] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O1C(=CC=C1)C=O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethynyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with isopropyl ether
CUSTOM
Type
CUSTOM
Details
The extract was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C(=CC=C1)C(C#C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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